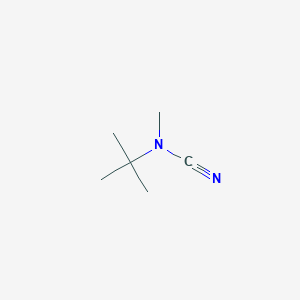
Nickel--zirconium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-zirconium (1/3) is an intermetallic compound composed of nickel and zirconium in a 1:3 atomic ratio.
準備方法
Synthetic Routes and Reaction Conditions
Nickel-zirconium (1/3) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of nickel and zirconium salts, followed by calcination to form the desired intermetallic compound . The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound.
Industrial Production Methods
In industrial settings, nickel-zirconium (1/3) is typically produced using high-temperature solid-state reactions. This involves mixing nickel and zirconium powders in the desired stoichiometric ratio and heating the mixture in a controlled atmosphere to promote the formation of the intermetallic compound . The process parameters, such as heating rate, maximum temperature, and cooling rate, are optimized to achieve high purity and homogeneity.
化学反応の分析
Types of Reactions
Nickel-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics .
Common Reagents and Conditions
Oxidation: Nickel-zirconium (1/3) can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions can occur when nickel-zirconium (1/3) is exposed to other metal salts or compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of nickel and zirconium oxides, while reduction can yield pure nickel and zirconium metals .
科学的研究の応用
Nickel-zirconium (1/3) has a wide range of scientific research applications due to its unique properties :
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrocracking.
Hydrogen Storage: Nickel-zirconium (1/3) is studied for its potential use in hydrogen storage systems.
Advanced Materials: The compound’s unique mechanical and thermal properties make it suitable for use in advanced materials, such as high-temperature alloys and coatings.
Biomedical Applications: Research is ongoing to explore the use of nickel-zirconium (1/3) in biomedical applications, such as implants and drug delivery systems.
作用機序
The mechanism by which nickel-zirconium (1/3) exerts its effects is primarily related to its electronic structure and bonding characteristics . The compound’s ability to interact with various molecules and ions is influenced by the distribution of electrons and the nature of the chemical bonds. For example, in catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates .
類似化合物との比較
Nickel-zirconium (1/3) can be compared with other similar intermetallic compounds, such as nickel-titanium and nickel-hafnium . While these compounds share some common properties, nickel-zirconium (1/3) is unique in its combination of high thermal stability, excellent catalytic activity, and hydrogen storage capacity . The table below highlights some key differences:
| Compound | Thermal Stability | Catalytic Activity | Hydrogen Storage Capacity |
|---|---|---|---|
| Nickel-zirconium | High | Excellent | High |
| Nickel-titanium | Moderate | Good | Moderate |
| Nickel-hafnium | High | Good | Low |
Similar Compounds
- Nickel-titanium (NiTi)
- Nickel-hafnium (NiHf)
- Nickel-aluminum (NiAl)
- Nickel-cobalt (NiCo)
特性
CAS番号 |
85227-69-6 |
|---|---|
分子式 |
NiZr3 |
分子量 |
332.37 g/mol |
IUPAC名 |
nickel;zirconium |
InChI |
InChI=1S/Ni.3Zr |
InChIキー |
PHNPFFXSTDHEJG-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Zr].[Zr].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


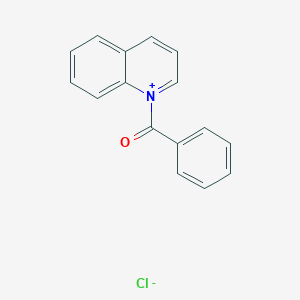

![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)

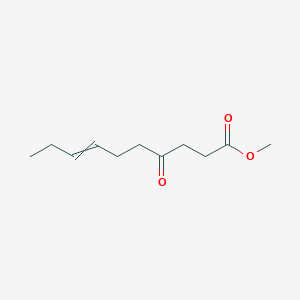
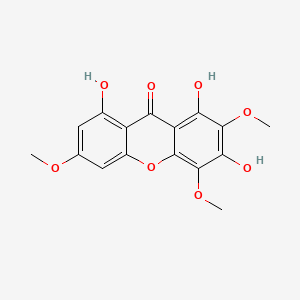

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)

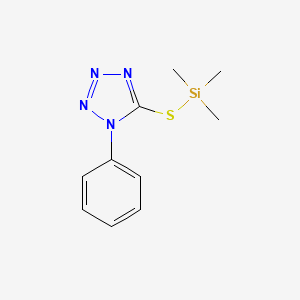
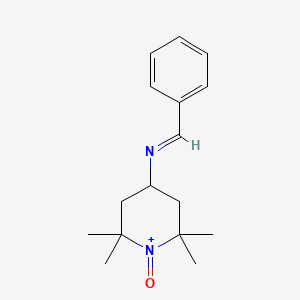
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)

